molecular formula C11H12N2OS B1616240 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone CAS No. 6649-75-8

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone

Cat. No.: B1616240
CAS No.: 6649-75-8
M. Wt: 220.29 g/mol
InChI Key: BWBNCWBMASOYQZ-UHFFFAOYSA-N
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Description

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone is a chemical compound with the molecular formula C11H12N2OS It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone typically involves the reaction of thiosemicarbazide with phenacyl bromide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol
  • 2-(2-imino-1,3-thiazolidin-3-yl)acetic acid
  • Methyl (2-imino-1,3-thiazolidin-3-yl)acetate

Uniqueness

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone is unique due to its specific structure, which combines a thiazolidine ring with a phenylethanone moiety

Properties

CAS No.

6649-75-8

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone

InChI

InChI=1S/C11H12N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,12H,6-8H2

InChI Key

BWBNCWBMASOYQZ-UHFFFAOYSA-N

SMILES

C1CSC(=N)N1CC(=O)C2=CC=CC=C2

Canonical SMILES

C1CSC(=N)N1CC(=O)C2=CC=CC=C2

6649-75-8

Origin of Product

United States

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